what is the chemical structure of dmDNA31
what is the chemical structure of dmDNA31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dmDNA31, a novel rifamycin-class antibiotic. It details its chemical structure, physicochemical properties, and its role as the cytotoxic payload in the antibody-antibiotic conjugate (AAC), DSTA4637S. This document also outlines the mechanism of action of DSTA4637S and provides an overview of the experimental protocols used in its analysis.
Core Concepts: Introduction to dmDNA31
dmDNA31, with the full chemical name 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin , is a potent, semi-synthetic antibiotic belonging to the rifamycin class.[1] It is an analog of rifalazil and is sometimes referred to as rifalog.[2] The primary mechanism of action of dmDNA31 is the inhibition of bacterial DNA-dependent RNA polymerase, leading to a potent bactericidal effect, particularly against Staphylococcus aureus.[1][2]
dmDNA31 is a critical component of the investigational antibody-antibiotic conjugate DSTA4637S (also known as DSTA4637A and RG7861), where it is attached to a monoclonal antibody targeting S. aureus via a protease-cleavable linker.[1] This AAC is specifically designed to target and eliminate intracellular S. aureus, a key contributor to persistent and recurrent infections.
Chemical Structure and Physicochemical Properties
The chemical structure of dmDNA31 is presented below. Its molecular formula is C₅₀H₆₂N₄O₁₃, with a molecular weight of 927.05 g/mol .
Image of dmDNA31 Chemical Structure: (A 2D structure of dmDNA31 will be generated from its SMILES representation as a definitive, high-resolution, publicly available image is not available.)
Physicochemical and Pharmacokinetic Properties of dmDNA31
The following table summarizes key quantitative data for dmDNA31. It is important to note that much of the available data for unconjugated dmDNA31 is derived from studies of the DSTA4637S conjugate.
| Property | Value | Source |
| Molecular Formula | C₅₀H₆₂N₄O₁₃ | [3] |
| Molecular Weight | 927.05 g/mol | [3] |
| SMILES | O=C1C2=C(O[C@@]1(O/C=C/--INVALID-LINK----INVALID-LINK--/C=C/C=C(C)/C3=O)C)O)C)OC(C)=O)C">C@([H])OC)C)C(C)=C(O)C4=C2C(C(OC5=CC(N6CCC(N(C)C)CC6)=C7)=C(N3)C4=O)=NC5=C7O | |
| In Vitro Activity | ||
| Minimum Inhibitory Concentration (MIC) vs. S. aureus | <10 nM | |
| In Vitro Frequency of Spontaneous Resistance | Approximately 3.9 x 10⁻⁷ | [4] |
| Pharmacokinetics (from DSTA4637S studies in humans) | ||
| Mean Half-life (unconjugated) | 3.9 to 4.3 days | [1] |
| Mean Maximum Plasma Concentration (Cmax) of unconjugated dmDNA31 (at 150 mg/kg of DSTA4637S) | 3.86 ng/mL | [1] |
| Plasma Protein Binding (unconjugated) | Approximately 95% | [1] |
Mechanism of Action of DSTA4637S Featuring dmDNA31
The antibody-antibiotic conjugate DSTA4637S is designed for the targeted delivery of dmDNA31 to phagocytic cells that have engulfed S. aureus. The mechanism involves a multi-step process that ensures the localized release of the potent antibiotic, minimizing systemic exposure and off-target effects.
Caption: Mechanism of DSTA4637S delivering dmDNA31 to intracellular S. aureus.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of dmDNA31 are often proprietary. However, based on published research, the following sections outline the general methodologies employed.
Synthesis of Benzoxazinorifamycins
The synthesis of benzoxazinorifamycin analogs, such as dmDNA31, generally involves the coupling of a rifamycin S derivative with a corresponding 2-aminophenol derivative. This is followed by further modifications to introduce the desired functional groups.
Bioanalytical Methods for Quantification
The pharmacokinetic properties of DSTA4637S and its components, including unconjugated dmDNA31, are typically characterized using a combination of ligand-binding assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
An enzyme-linked immunosorbent assay (ELISA) is commonly used to determine the concentration of the total antibody component of the AAC in biological matrices.
General ELISA Protocol Outline:
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Coating: A 96-well microtiter plate is coated with a capture antibody, such as a monoclonal antibody against the complementarity-determining region of the DSTA4637S antibody.
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Blocking: The plate is treated with a blocking solution to prevent non-specific binding.
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Sample Incubation: Standards, quality controls, and unknown samples are added to the wells and incubated.
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Detection: A detection antibody, also specific to the DSTA4637S antibody and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
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Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
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Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of the total antibody is determined by comparison to a standard curve.
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed to measure the low concentrations of unconjugated dmDNA31 in plasma.
General LC-MS/MS Protocol Outline:
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Sample Preparation: Plasma samples are subjected to a protein precipitation step, followed by solid-phase extraction to isolate the small molecule drug from the biological matrix.
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Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, where dmDNA31 is separated from other components on a C18 column using a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
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Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of dmDNA31 is selected and fragmented to produce a characteristic product ion, which is then detected.
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Quantification: The concentration of dmDNA31 in the sample is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated from samples with known concentrations of dmDNA31.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the preclinical or clinical analysis of the antibody-antibiotic conjugate DSTA4637S and its components.
Caption: A generalized workflow for the bioanalysis of DSTA4637S components.
Conclusion
dmDNA31 is a promising rifamycin-class antibiotic with potent activity against S. aureus. Its incorporation into the antibody-antibiotic conjugate DSTA4637S represents a novel and targeted approach to treating challenging intracellular bacterial infections. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative molecule.
